molecular formula C9H11NO2S B2527094 2-(Methylsulfonyl)isoindoline CAS No. 62452-15-7

2-(Methylsulfonyl)isoindoline

Cat. No. B2527094
CAS RN: 62452-15-7
M. Wt: 197.25
InChI Key: FMTMHUHSJGPFNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Chemical Reactions Analysis

The chemical reactions involving isoindoline derivatives have been studied. A method for the synthesis of isoindoline derivatives was developed based on a domino reaction .

Scientific Research Applications

1. Redox-Mediated Molecular Brake

  • Application: A study demonstrates the use of a redox-mediated molecular brake based on the sulfide-sulfoxide redox cycle. This is illustrated by the modulation of the rotation rate of an N-Ar "shaft" by varying the oxidation state of sulfur in derivatives like 2-(Methylsulfonyl)isoindoline (Jog, Brown, & Bates, 2003).

2. Synthesis of Sulfonylation Products

  • Application: The rapid and efficient KI/H2O2-mediated 2-sulfonylation of substituted indoles and N-methylpyrrole is established, where compounds like this compound play a significant role (Zhang et al., 2018).

3. Synthesis of Isoindolin-1-ones

  • Application: Research discusses the synthesis of new isoindolin-1-ones, where this compound derivatives could be involved, via base-promoted cascade reactions (Macchia et al., 2021).

4. Synthesis of Tricyclic Sultam Library

  • Application: The synthesis of a unique isoindoline- and tetrahydroisoquinoline-containing tricyclic sultam library, where this compound derivatives could be part of the process (Zang et al., 2012).

5. Fluorescent Probe Development

  • Application: Development of novel red-emitting fluorescent probes for the detection of H2S, where derivatives of this compound play a crucial role (Chen et al., 2015).

6. Palladium-Catalyzed Synthesis

  • Application: Isoindoline heterocycles, including this compound derivatives, show potential in medicinal chemistry and are synthesized using palladium-catalyzed cascade reactions (Williams & Jarvo, 2011).

7. Synthesis of Isoindolinones

  • Application: Enantioselective copper-catalyzed hydroamination/cyclization of N-sulfonyl-2-allylanilines for the synthesis of chiral 2-methylindolines, indicating a potential role for this compound derivatives (Turnpenny, Hyman, & Chemler, 2012).

8. Green Catalytic System for Synthesis

  • Application: Efficient synthesis of isoindoline-1,3-dione derivatives using environmentally friendly catalysts, suggesting a potential application for this compound derivatives in greener chemistry approaches (Journal et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, 2-(Methylsulfonyl)acetonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is corrosive to metals and may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include isoindoline compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . For example, some indole derivatives have been found to inhibit the aggregation of β-amyloid protein, suggesting a potential role in the treatment of Alzheimer’s disease .

Pharmacokinetics

Some isoindoline derivatives have been tested in silico for their affinities and some pharmacokinetic parameters on the human dopamine receptor d2 .

Result of Action

Indole derivatives are known to have a wide array of biological activities, suggesting that they likely have diverse molecular and cellular effects .

Action Environment

It is known that the synthesis, reactivity, and applications of isoindoline-1,3-dione heterocycles have received considerable attention due to their use in a wide range of applications . This suggests that these compounds may be influenced by a variety of environmental factors.

properties

IUPAC Name

2-methylsulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-13(11,12)10-6-8-4-2-3-5-9(8)7-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTMHUHSJGPFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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